molecular formula C15H7BrF3NO2 B14760258 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione

5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione

Cat. No.: B14760258
M. Wt: 370.12 g/mol
InChI Key: IXNGOBNMWSMTJR-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with bromine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction is often carried out under solventless conditions to adhere to green chemistry principles . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry techniques is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction involves the replacement of the bromine or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoindoline-1,3-diones .

Scientific Research Applications

5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .

Properties

Molecular Formula

C15H7BrF3NO2

Molecular Weight

370.12 g/mol

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C15H7BrF3NO2/c16-9-3-6-11-12(7-9)14(22)20(13(11)21)10-4-1-8(2-5-10)15(17,18)19/h1-7H

InChI Key

IXNGOBNMWSMTJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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